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For Immediate Release

Melbourne, Australia - Apricitabine (ATC), an investigational nucleoside reverse transcriptase
inhibitor (NRTI), showed significant antiviral activity in treatment-experienced HIV-1 patients
who had failed first-line therapy, particularly in those with the M184V resistance mutation.
Clinical studies demonstrated that Apricitabine, when added to an optimized background
regimen, was superior to continuing lamivudine (3TC) in reducing viral load and increasing CD4
cell counts. However, the Phase Ill development program for Apricitabine was ultimately
discontinued due to the evolving HIV treatment landscape, which shifted towards once-daily
combination therapies, and the failure to secure a pharmaceutical licensing partner.[1][2] This
guide provides a comprehensive comparison of Apricitabine's performance against other
alternatives, supported by available experimental data for researchers, scientists, and drug
development professionals.

Comparative Efficacy of Apricitabine

The primary evidence for Apricitabine's efficacy in treatment-experienced patients comes from
the Phase IIb AVX-201 study. This randomized, double-blind trial compared two doses of
Apricitabine (600 mg and 800 mg, both twice daily) with lamivudine (150 mg twice daily) in
patients with the M184V mutation who were failing a lamivudine-containing regimen.

Initial 21-Day Antiviral Activity
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In the initial 21-day phase of the study, where the study drug was added to the patients’ failing

regimen, Apricitabine demonstrated a marked reduction in HIV-1 RNA levels compared to

lamivudine.[3]

Treatment Arm (twice daily)

Mean Change in Viral Load (log10
copies/mL) at Day 21

Apricitabine 600 mg -0.71[3]
Apricitabine 800 mg -0.90[3]
Lamivudine 150 mg -0.03[3]

24-Week and 48-Week Outcomes

After day 21, patients' background therapies were optimized. The 24-week and 48-week data

from the AVX-201 study continued to show a favorable response for Apricitabine. At 24 weeks,

patients in the lamivudine arm were switched to open-label Apricitabine.[4]

Treatment Arm  Apricitabine Apricitabine Lamivudine
Outcome

(at 24 Weeks) 600 mg 800 mg 150 mg
HIV-RNA <50 Percentage of

_ _ 71.4%][4] 73.3%][4] 58.3%][4]

copies/mL Patients
Mean CD4 Cell

cells/pL +145[4] +211[4] +113[4]
Increase

At 48 weeks, with all patients on Apricitabine (the original lamivudine group having switched at

24 weeks), the antiviral and immunological benefits were sustained. Notably, the group that

switched from lamivudine to Apricitabine showed a significant improvement in CD4 cell count
after the switch.[4] Long-term data from an extension study (AVX-201E) showed that after 96

weeks of treatment with Apricitabine, over 85% of patients maintained undetectable HIV

levels, and CD4 cell counts continued to rise.[5]

Experimental Protocols
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AVX-201 Study: A Phase Ilb Randomized, Double-Blind
Study

» Objective: To evaluate the efficacy and safety of Apricitabine compared to lamivudine in
treatment-experienced HIV-1 infected patients with the M184V mutation who were failing
their current lamivudine or emtricitabine-containing antiretroviral regimen.[4][6]

» Patient Population: The study enrolled 51 treatment-experienced HIV-1 infected patients.[3]
o Inclusion Criteria:
» HIV-1 positive with the M184V/l mutation in the reverse transcriptase gene.[7]
» 18 years of age or older.[7]
» Currently taking and failing a regimen containing lamivudine or emtricitabine.[7]
o Exclusion Criteria:
» Pregnancy or breastfeeding.[7]
» Current Hepatitis B or C infection requiring treatment.[7]
» |nadequate renal function.[7]
e Study Design:

o Initial 21-day period: Patients were randomized to receive Apricitabine 600 mg twice
daily, Apricitabine 800 mg twice daily, or lamivudine 150 mg twice daily, while remaining
on their existing failing background regimen.[3]

o From day 21 to 24 weeks: Background antiretroviral therapy was optimized for all patients
based on genotypic resistance testing at screening.[4]

o After 24 weeks: All patients received open-label Apricitabine 800 mg twice daily in an
extension study (AVX-201E).[4]

e Endpoints:
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o Primary Efficacy Endpoint: Mean change in plasma HIV-1 RNA from baseline to day 21.

o Secondary Endpoints: Proportion of patients with HIV-1 RNA <50 copies/mL at 24 and 48
weeks, change in CD4 cell count, and safety and tolerability.

Mechanism of Action and Resistance

Apricitabine is a cytidine analogue NRTI. Like other NRTIs, it acts as a chain terminator during
the HIV reverse transcription process.[8]
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Caption: HIV Reverse Transcription and NRTI Mechanism of Action.

A key advantage of Apricitabine is its activity against HIV strains with common NRTI
resistance mutations. HIV develops resistance to NRTIs primarily through two mechanisms:
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» Discrimination: Mutations in the reverse transcriptase enzyme reduce its affinity for the NRTI,
making it more likely to incorporate the natural nucleotide. The M184V mutation is a prime
example of this mechanism, conferring high-level resistance to lamivudine and emtricitabine.

[°]

o Excision (Primer Unblocking): Thymidine Analogue Mutations (TAMs) allow the reverse
transcriptase to remove the incorporated chain-terminating NRTI, allowing DNA synthesis to
resume.[10]

Apricitabine has shown efficacy against viruses with both M184V and TAMs.[11] The
presence of the M184V mutation can even increase the susceptibility of the virus to other
NRTIs like zidovudine and stavudine.[10]
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Caption: Major Pathways of NRTI Resistance in HIV.

Conclusion

The clinical data for Apricitabine demonstrated its potential as a valuable treatment option for
HIV-1 infected patients who have failed first-line therapies due to resistance, particularly the
M184V mutation. It showed superior efficacy in viral load reduction and immune reconstitution
compared to continuing lamivudine in this patient population.[3][4] Furthermore, it was
generally well-tolerated with no significant safety concerns or development of resistance to
Apricitabine itself observed in the clinical trials.[4][5]

Despite these promising results, the development of Apricitabine was halted. This decision
was not based on a lack of efficacy or safety but rather on commercial realities and a shift in
the preferred HIV treatment paradigm towards single-tablet, once-daily regimens.[1] For
researchers and drug developers, the story of Apricitabine underscores the importance of
both robust clinical data and strategic alignment with evolving market and clinical demands.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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apricitabine-s-efficacy-in-patients-failing-first-line-hiv-therapy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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